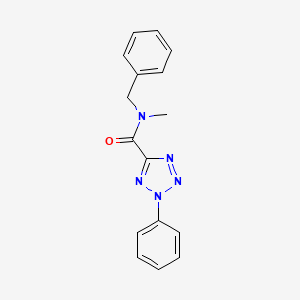

N-benzyl-N-methyl-2-phenyl-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-N-methyl-2-phenyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-20(12-13-8-4-2-5-9-13)16(22)15-17-19-21(18-15)14-10-6-3-7-11-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMOKSYBLLRFCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=NN(N=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-2-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of benzylamine, methylamine, and phenyl isocyanate with sodium azide under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the tetrazole ring. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-methyl-2-phenyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines or other nitrogen heterocycles.

Scientific Research Applications

N-benzyl-N-methyl-2-phenyl-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.

Medicine: Research is ongoing to explore its use as an anti-inflammatory and anticancer agent.

Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in inflammatory and cancer-related pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Tetrazole-Based Analogues

N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide (Compound 4a, )

- Structural Differences : Incorporates a branched alkyl chain (2,4,4-trimethylpentan-2-yl) on the tetrazole ring and a 3,4-dimethoxyphenethyl acetamide side chain.

- Functional Implications : The bulky alkyl group may enhance lipophilicity and membrane permeability compared to the simpler benzyl/methyl substituents in the target compound. The dimethoxyphenethyl moiety could improve receptor binding affinity in CNS-targeted therapies .

- Synthetic Complexity : Requires multi-step functionalization, contrasting with the target compound’s simpler carboxamide coupling.

N-[p-(o-1H-Tetrazol-5-ylphenyl)benzyl]-N-valeryl-L-valine ()

- Structural Differences : Features a biphenyl-tetrazole core conjugated with a valine residue.

- The biphenyl system may enhance π-π stacking interactions in enzyme binding pockets, unlike the single phenyl group in the target compound .

Thiazole and Thiophene Carboxamides

N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide (Compound 8, )

- Core Heterocycle : Replaces tetrazole with a thiazole-thiophene hybrid.

- However, the sulfur atom may reduce solubility compared to tetrazoles .

- Synthetic Route : Utilizes HATU-mediated coupling, a method applicable to the target compound’s synthesis .

2-(Benzylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide ()

- Structural Features: Contains a methoxybenzyl group and benzylamino substitution on the thiazole ring.

Other Carboxamide Derivatives

N-(2-Chloro-6-methylphenyl)-2-((3-(pyridin-3-ylcarbamoyl)phenyl)amino)thiazole-5-carboxamide ()

- Substituent Effects : The chloro-methylphenyl and pyridinyl groups introduce steric hindrance and hydrogen-bonding capability, which may influence target selectivity compared to the target compound’s simpler benzyl/methyl groups .

N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-hexahydroquinoline-3-carboxamide ()

- Structural Complexity : A bromobenzo[d]thiazolyl group and dimethoxyphenyl substituent create a rigid, planar structure, likely reducing bioavailability compared to the more flexible tetrazole-carboxamide scaffold .

Biological Activity

N-benzyl-N-methyl-2-phenyl-2H-tetrazole-5-carboxamide is a synthetic organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

The compound belongs to the class of tetrazole derivatives, characterized by its unique molecular structure. Below are its key properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1396790-72-9 |

| Molecular Formula | C21H16FN5O |

| Molecular Weight | 373.4 g/mol |

The presence of a fluorine atom in the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological interactions.

This compound exhibits its biological activity primarily through:

1. Enzyme Inhibition :

The tetrazole moiety can mimic carboxylic acids, allowing it to effectively bind to the active sites of various enzymes, inhibiting their activity. This mechanism is particularly relevant in therapeutic contexts where enzyme modulation is desired.

2. Receptor Modulation :

The compound may interact with specific receptors, influencing cellular signaling pathways and physiological responses. This interaction can lead to alterations in cell function, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have shown that derivatives of tetrazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated in vitro antibacterial activity against common pathogens such as Escherichia coli and Bacillus subtilis .

Antioxidant Activity

In addition to antimicrobial effects, certain tetrazole derivatives have been evaluated for their antioxidant capabilities. These studies indicate that the compound may protect against oxidative stress by scavenging free radicals, which is critical in preventing cellular damage associated with various diseases .

Neuroprotective Effects

Research has indicated that related compounds can penetrate the blood-brain barrier (BBB) and exhibit neuroprotective effects against oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

| Compound Name | Biological Activity |

|---|---|

| N-benzyl-2-(4-chlorophenyl)-N-methyl-2H-tetrazole | Moderate enzyme inhibition |

| N-benzyl-2-(4-bromophenyl)-N-methyl-2H-tetrazole | High receptor binding affinity |

| N-benzyl-N-methyl-2-(4-fluorophenyl)-2H-tetrazole | Enhanced metabolic stability |

The fluorine substitution significantly improves metabolic stability compared to other halogenated counterparts, indicating that fine-tuning substituents can lead to enhanced biological performance.

Case Studies

Several case studies highlight the potential of this compound:

- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in metabolic disorders.

- Neuroprotection : Experimental models involving neuronal cells treated with this compound showed reduced markers of oxidative stress and improved cell viability under oxidative conditions, supporting its role as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-N-methyl-2-phenyl-2H-tetrazole-5-carboxamide?

- Methodology :

- Tetrazole Ring Formation : Use sodium azide (NaN₃) in a [3+2] cycloaddition reaction with nitriles or iminoyl chlorides under reflux conditions in polar solvents (e.g., DMF or ethanol) .

- Substituent Introduction : Employ coupling agents like HATU or EDCI for amide bond formation between the tetrazole-carboxylic acid intermediate and benzyl/methylamine derivatives. Optimize reaction conditions (e.g., temperature, solvent) to minimize side reactions .

- Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the pure product. Monitor purity via TLC and HPLC .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent integration and assess hydrogen bonding via chemical shift analysis .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : Use SHELX software for structure refinement. Single-crystal diffraction resolves stereochemistry and confirms bond lengths/angles .

Advanced Research Questions

Q. How do the electronic properties of substituents influence the reactivity of the tetrazole core?

- Methodology :

- Electron-Withdrawing Groups (e.g., -F, -CF₃) : Enhance electrophilicity of the tetrazole ring, facilitating nucleophilic substitutions. Monitor via Hammett constants (σ values) and DFT calculations to predict reaction sites .

- Electron-Donating Groups (e.g., -OCH₃) : Stabilize intermediates in oxidation/reduction reactions. Use cyclic voltammetry to study redox potentials .

- Steric Effects : Assess substituent bulkiness (e.g., benzyl vs. methyl) via molecular docking or crystallography to explain regioselectivity in coupling reactions .

Q. How can researchers resolve contradictions in spectroscopic data versus crystallographic results?

- Methodology :

- Cross-Validation : Compare NMR/IR data with X-ray structures to identify conformational flexibility (e.g., rotamers in solution vs. solid state). Use variable-temperature NMR to study dynamic processes .

- Computational Modeling : Perform DFT-based geometry optimization (Gaussian or ORCA) to reconcile bond-length discrepancies. Validate with Hirshfeld surface analysis .

- Synchrotron Studies : High-resolution X-ray diffraction at low temperatures reduces thermal motion artifacts, improving structural accuracy .

Q. What methodologies are employed to study its bioactivity and molecular interactions?

- Methodology :

- In Vitro Assays : Test enzyme inhibition (e.g., kinase assays) or receptor binding (radioligand displacement) using purified targets. IC₅₀ values quantify potency .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Compare with co-crystallized ligand data (e.g., PDB structures) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for target-ligand interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.